Cas no 2228542-63-8 (2-methoxy-3-methyl-3-(1,2,3-thiadiazol-4-yl)butanoic acid)
2-methoxy-3-methyl-3-(1,2,3-thiadiazol-4-yl)butanoic acid Chemical and Physical Properties
Names and Identifiers
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- 2-methoxy-3-methyl-3-(1,2,3-thiadiazol-4-yl)butanoic acid
- EN300-1783551
- 2228542-63-8
-
- Inchi: 1S/C8H12N2O3S/c1-8(2,5-4-14-10-9-5)6(13-3)7(11)12/h4,6H,1-3H3,(H,11,12)
- InChI Key: UVOOQGGEGFHRIQ-UHFFFAOYSA-N
- SMILES: S1C=C(C(C)(C)C(C(=O)O)OC)N=N1
Computed Properties
- Exact Mass: 216.05686342g/mol
- Monoisotopic Mass: 216.05686342g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 223
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 101Ų
2-methoxy-3-methyl-3-(1,2,3-thiadiazol-4-yl)butanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1783551-0.05g |
2-methoxy-3-methyl-3-(1,2,3-thiadiazol-4-yl)butanoic acid |
2228542-63-8 | 0.05g |
$1632.0 | 2023-09-19 | ||
| Enamine | EN300-1783551-0.1g |
2-methoxy-3-methyl-3-(1,2,3-thiadiazol-4-yl)butanoic acid |
2228542-63-8 | 0.1g |
$1711.0 | 2023-09-19 | ||
| Enamine | EN300-1783551-0.25g |
2-methoxy-3-methyl-3-(1,2,3-thiadiazol-4-yl)butanoic acid |
2228542-63-8 | 0.25g |
$1789.0 | 2023-09-19 | ||
| Enamine | EN300-1783551-0.5g |
2-methoxy-3-methyl-3-(1,2,3-thiadiazol-4-yl)butanoic acid |
2228542-63-8 | 0.5g |
$1866.0 | 2023-09-19 | ||
| Enamine | EN300-1783551-1.0g |
2-methoxy-3-methyl-3-(1,2,3-thiadiazol-4-yl)butanoic acid |
2228542-63-8 | 1g |
$1944.0 | 2023-06-02 | ||
| Enamine | EN300-1783551-2.5g |
2-methoxy-3-methyl-3-(1,2,3-thiadiazol-4-yl)butanoic acid |
2228542-63-8 | 2.5g |
$3809.0 | 2023-09-19 | ||
| Enamine | EN300-1783551-5.0g |
2-methoxy-3-methyl-3-(1,2,3-thiadiazol-4-yl)butanoic acid |
2228542-63-8 | 5g |
$5635.0 | 2023-06-02 | ||
| Enamine | EN300-1783551-10.0g |
2-methoxy-3-methyl-3-(1,2,3-thiadiazol-4-yl)butanoic acid |
2228542-63-8 | 10g |
$8357.0 | 2023-06-02 | ||
| Enamine | EN300-1783551-1g |
2-methoxy-3-methyl-3-(1,2,3-thiadiazol-4-yl)butanoic acid |
2228542-63-8 | 1g |
$1944.0 | 2023-09-19 | ||
| Enamine | EN300-1783551-5g |
2-methoxy-3-methyl-3-(1,2,3-thiadiazol-4-yl)butanoic acid |
2228542-63-8 | 5g |
$5635.0 | 2023-09-19 |
2-methoxy-3-methyl-3-(1,2,3-thiadiazol-4-yl)butanoic acid Related Literature
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
Additional information on 2-methoxy-3-methyl-3-(1,2,3-thiadiazol-4-yl)butanoic acid
2-Methoxy-3-Methyl-3-(1,2,3-Thiadiazol-4-Yl)Butanoic Acid: A Comprehensive Overview
2-Methoxy-3-methyl-3-(1,2,3-thiadiazol-4-yl)butanoic acid, a compound with the CAS number No. 2228542-63-8, has garnered significant attention in the fields of organic chemistry and pharmacology due to its unique structural features and potential applications. This compound belongs to the class of thiadiazole-containing molecules, which are known for their diverse biological activities and synthetic versatility. The molecule's structure incorporates a thiadiazole ring, a methoxy group, and a butanoic acid moiety, making it a promising candidate for various research and industrial applications.
The thiadiazole ring in this compound is a key structural element that contributes to its reactivity and biological properties. Recent studies have highlighted the importance of thiadiazole derivatives in drug discovery, particularly in the development of antimicrobial agents, anti-inflammatory drugs, and anticancer therapies. The presence of the methoxy group further enhances the compound's chemical stability and bioavailability, making it an attractive target for medicinal chemists.
One of the most notable aspects of No. 2228542-63-8 is its potential as a lead compound in drug design. Researchers have explored its ability to inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). Preliminary results suggest that this compound exhibits potent anti-inflammatory activity, comparable to some commercially available drugs. Furthermore, its ability to modulate cellular signaling pathways associated with cancer progression has been documented in recent preclinical studies.
The synthesis of 2-methoxy-3-methyl-3-(1,2,3-thiadiazol-4-yl)butanoic acid involves a multi-step process that combines principles from organic synthesis and heterocyclic chemistry. The construction of the thiadiazole ring is typically achieved through a condensation reaction involving thioamide precursors and activated carbonyl compounds. Subsequent functionalization steps allow for the introduction of the methoxy and methyl groups, ensuring the final product's desired stereochemistry and reactivity.
In terms of applications, this compound has shown promise in several areas beyond pharmacology. For instance, its ability to act as a catalyst in certain organic reactions has been explored by chemists seeking more efficient synthetic routes. Additionally, its stability under various environmental conditions makes it a viable candidate for use in agrochemicals and materials science.
Recent advancements in computational chemistry have also shed light on the molecular interactions of No. 2228542-63-8 with biological targets. Molecular docking studies have revealed that the compound's thiadiazole ring plays a critical role in binding to protein receptors, while the methoxy group enhances solubility and membrane permeability. These insights are valuable for optimizing the compound's bioavailability and therapeutic efficacy.
Looking ahead, ongoing research aims to further elucidate the mechanistic details of this compound's biological activities. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate its development into clinically relevant therapeutics. Moreover, green chemistry approaches are being explored to enhance the sustainability of its synthesis process.
In conclusion, No. 2228542-63-8 (2-methoxy-3-methyl-3-(1,2,3-thiadiazol-4-yl)butanoic acid) stands as a testament to the ingenuity of modern chemical research. Its unique structure, coupled with emerging findings from cutting-edge studies, positions it as a key player in advancing both medicinal chemistry and materials science.
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